Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate
Description
Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate is a fluorinated glycine ester derivative characterized by a phenyl ring substituted with a fluorine atom at the para-position and a trifluoromethyl (-CF₃) group at the meta-position. This structural motif is critical for its electronic and steric properties, influencing reactivity, solubility, and biological interactions. The compound is of interest in medicinal chemistry and agrochemical research due to the trifluoromethyl group’s ability to enhance metabolic stability and bioavailability .
Properties
Molecular Formula |
C10H9F4NO2 |
|---|---|
Molecular Weight |
251.18 g/mol |
IUPAC Name |
methyl 2-[4-fluoro-3-(trifluoromethyl)anilino]acetate |
InChI |
InChI=1S/C10H9F4NO2/c1-17-9(16)5-15-6-2-3-8(11)7(4-6)10(12,13)14/h2-4,15H,5H2,1H3 |
InChI Key |
KUFGCNFXQFRWEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CC(=C(C=C1)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzoyl chloride with glycine methyl ester in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-fluoro-3-(trifluoromethyl)benzoyl chloride+glycine methyl ester→Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include sulfonyl-substituted glycinate esters and halogenated phenyl derivatives. Key differences lie in substituent patterns on the phenyl ring and the nature of the sulfonyl group. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Glycinate Derivatives
Key Observations :
- Halogen vs. Trifluoromethyl: Replacing chlorine with fluorine (e.g., target compound vs.
- Sulfonyl Group Impact : Phenylsulfonyl groups (QZ-6717) enhance aromatic stacking interactions in drug-receptor binding, while methylsulfonyl (QY-9010) may improve solubility .
- Biological Activity : Compounds with trifluoromethylphenyl groups (e.g., QZ-1940) are associated with herbicidal activity against broadleaf plants like rape, whereas chloro analogues show weaker effects on grasses like barnyard grass .
Herbicidal and Agrochemical Performance
For instance:
- Methyl (4-(trifluoromethyl)phenyl)glycinate : 60% inhibition of rape growth at 100 ppm.
- 4-Chlorobenzyl-substituted analogue : 45% inhibition under identical conditions.
The 4-fluoro-3-CF₃ substitution in the target compound may enhance selectivity due to fluorine’s electronegativity, though direct data are pending .
Pharmacological Relevance
Compounds like GSK4112 () demonstrate the role of glycinate esters in targeting nuclear receptors. The trifluoromethyl group in the target compound may confer resistance to oxidative metabolism, extending half-life in vivo—a property shared with patent-derived molecules in .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate, and how are intermediates characterized?
- Methodological Answer : The synthesis often involves multi-step processes, including fluorination and trifluoromethylation. For example, fluorophenyl intermediates can be prepared via nucleophilic aromatic substitution using reagents like KF in polar aprotic solvents. Trifluoromethyl groups may be introduced via cross-coupling reactions (e.g., using CuI or Pd catalysts) . Intermediates are characterized using H NMR and mass spectrometry (MS) to confirm structural integrity. For instance, H NMR peaks for the fluorophenyl group typically appear as doublets (δ 7.2–7.8 ppm), while trifluoromethyl groups show characteristic F NMR signals near δ -60 to -70 ppm .
Q. What analytical techniques are critical for verifying the purity and stereochemistry of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns is essential for resolving enantiomeric impurities. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents. Additionally, differential scanning calorimetry (DSC) assesses crystallinity, which impacts solubility and stability. MS and elemental analysis validate molecular weight and composition .
Q. How should researchers handle safety concerns during synthesis, given the compound’s fluorinated and reactive groups?
- Methodological Answer : Fluorinated intermediates may release toxic HF byproducts. Use fluoropolymer-lined reactors and conduct reactions in fume hoods with HEPA filters. Personal protective equipment (PPE) should include nitrile gloves and chemical-resistant goggles. Quench reactive intermediates (e.g., trifluoromethanesulfonate esters) with aqueous NaHCO to neutralize acidity .
Advanced Research Questions
Q. How can researchers optimize the fluorination step to minimize byproducts in the synthesis of the 4-fluoro-3-(trifluoromethyl)phenyl moiety?
- Methodological Answer : Kinetic studies using in-situ F NMR can monitor fluorination efficiency. Adjusting solvent polarity (e.g., DMF vs. DCM) and temperature (0°C vs. room temperature) may suppress side reactions like over-fluorination. Catalytic systems employing crown ethers improve fluoride ion availability, enhancing regioselectivity .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Conduct metabolite profiling using LC-MS/MS to identify degradation products. Pharmacokinetic studies in rodent models with deuterated analogs can track absorption and distribution. Adjust ester groups (e.g., methyl to tert-butyl) to enhance metabolic resistance .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the phenyl ring, reducing electrophilic substitution reactivity. Computational modeling (DFT) predicts charge distribution, guiding site-specific modifications. For nucleophilic attacks, use directing groups (e.g., boronic esters) to enhance regiochemical control .
Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
